molecular formula C44H36N2 B12554260 N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine CAS No. 142641-62-1

N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine

Cat. No.: B12554260
CAS No.: 142641-62-1
M. Wt: 592.8 g/mol
InChI Key: FYHLZUJTTIJSJP-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine: is a complex organic compound with a molecular formula of C34H32N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine typically involves the reaction of pyrene-1,3-diamine with 3-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~3~,N~3~-Tetrakis(4-methylphenyl)pyrene-1,3-diamine
  • N~1~,N~1~,N~3~,N~3~-Tetrakis(2-methylphenyl)pyrene-1,3-diamine
  • N~1~,N~1~,N~3~,N~3~-Tetrakis(4-chlorophenyl)pyrene-1,3-diamine

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetrakis(3-methylphenyl)pyrene-1,3-diamine is unique due to its specific substitution pattern on the pyrene-1,3-diamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

142641-62-1

Molecular Formula

C44H36N2

Molecular Weight

592.8 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)pyrene-1,3-diamine

InChI

InChI=1S/C44H36N2/c1-29-10-5-16-35(24-29)45(36-17-6-11-30(2)25-36)41-28-42(40-23-21-34-15-9-14-33-20-22-39(41)44(40)43(33)34)46(37-18-7-12-31(3)26-37)38-19-8-13-32(4)27-38/h5-28H,1-4H3

InChI Key

FYHLZUJTTIJSJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=C4C=CC5=CC=CC6=C5C4=C3C=C6)N(C7=CC=CC(=C7)C)C8=CC=CC(=C8)C

Origin of Product

United States

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